Desmethylene Tadalafil

Drug Metabolism Cytochrome P450 Pharmacokinetics

Tadalafil impurity profiling demands precise quantification of the primary CYP3A4-mediated catechol metabolite. Generic analogs lack the structural specificity required for ANDA method validation and regulatory compliance. • Mandated reference standard for USP/EP/JP/BP-compliant ANDA & NDA impurity methods • Definitive CYP3A4 probe (Km 5.29 µM) for drug-drug interaction and metabolic clearance studies • QC batch-release testing ensures final API meets pharmacopeial purity and safety specifications

Molecular Formula C21H19N3O4
Molecular Weight 377.4 g/mol
CAS No. 171489-03-5
Cat. No. B133331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylene Tadalafil
CAS171489-03-5
Synonyms(6R,12aR)-6-(3,4-dihydroxyphenyl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione;  (6R,trans)-6-(3,4-dihydroxyphenyl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione; 
Molecular FormulaC21H19N3O4
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35
InChIInChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20-/m1/s1
InChIKeyHZSPPSAESSMSNY-FOIQADDNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylene Tadalafil Procurement Guide


Desmethylene Tadalafil (CAS 171489-03-5), also known as Tadalafil catechol, is the primary demethylenated metabolite of the PDE5 inhibitor Tadalafil. It is classified as a phosphodiesterase type 5 (PDE5) inhibitor and is formed in vivo predominantly via the cytochrome P450 isoform CYP3A4 [1]. As a well-characterized reference standard, it is essential for analytical method development, method validation (AMV), and quality control (QC) in the context of Abbreviated New Drug Applications (ANDA) and commercial production of Tadalafil [2]. This compound is strictly for research use and is not intended for human or veterinary therapeutic applications.

Desmethylene Tadalafil vs. Tadalafil Analogs


Substituting Desmethylene Tadalafil (CAS 171489-03-5) with other Tadalafil-related compounds, such as the parent drug Tadalafil (CAS 171596-29-5) or the demethyl metabolite Nortadalafil (CAS 171596-36-4), is not analytically or pharmacologically valid. These compounds possess distinct molecular structures, physicochemical properties, and biological roles. Desmethylene Tadalafil is a specific metabolic product formed via a unique CYP3A-mediated demethylenation pathway, which differentiates its formation kinetics and isoform specificity from the demethylation of other PDE5 inhibitors like Sildenafil [1]. Its use is mandated for regulatory compliance as a reference standard in ANDA and NDA processes, where precise identification and quantification of this specific impurity are required [2]. Using a generic analog would compromise the accuracy and validity of analytical methods, quality control, and pharmacokinetic studies.

Desmethylene Tadalafil: Quantitative Evidence


CYP3A4 Formation Kinetics

The intrinsic clearance (CLint) for the formation of Desmethylene Tadalafil (tadalafil demethylenation) by CYP3A4 was quantified and compared directly to the formation of N-desmethyl sildenafil [1]. This data provides a precise, quantitative basis for understanding the compound's unique metabolic fate and potential for drug-drug interactions, distinct from other PDE5 inhibitors.

Drug Metabolism Cytochrome P450 Pharmacokinetics

CYP3A5 Formation Kinetics

The intrinsic clearance (CLint) for the formation of Desmethylene Tadalafil by CYP3A5 was quantified and compared directly to the formation of N-desmethyl sildenafil [1]. This isoform-specific data is crucial for understanding inter-individual variability in metabolism, particularly in populations with CYP3A5 polymorphisms.

Drug Metabolism Cytochrome P450 Pharmacogenomics

Stability with CYP3A4 Inhibitor Donepezil

In a study of drug-drug interactions using human liver microsomes (HLMs), the production rate of Desmethylene Tadalafil was unaffected by the presence of Donepezil, a known CYP3A4 inhibitor [1]. This contrasts sharply with the metabolism of Donepezil itself, which was significantly altered by Tadalafil.

Drug-Drug Interaction Metabolic Stability In Vitro Metabolism

Structural Impact on PDE5 Binding

Desmethylene Tadalafil is structurally defined by the replacement of the methylenedioxy group of Tadalafil with a dihydroxy (catechol) moiety. This specific modification is reported to alter its binding affinity to PDE5 . While direct IC50 values for the target compound are not available from primary literature, class-level inference from structural analogs indicates that this modification reduces PDE5 affinity compared to the parent drug.

Structure-Activity Relationship Molecular Modeling PDE5 Inhibition

High Purity as Reference Standard

Desmethylene Tadalafil is supplied with a certified purity of ≥98% and is characterized by a comprehensive Structure Elucidation Report (SER) [1], meeting stringent regulatory standards for use as an analytical reference material. This level of characterization and purity is a prerequisite for its designated application in method validation and quality control.

Analytical Chemistry Quality Control Reference Standard

Desmethylene Tadalafil: Primary Applications


AMV for ANDA

The primary industrial application of Desmethylene Tadalafil is as a reference standard for developing and validating analytical methods to quantify Tadalafil and its metabolites in pharmaceutical formulations and biological matrices [1]. Its use is mandated for ANDA and NDA submissions to demonstrate accurate impurity profiling and method robustness, as evidenced by its compliance with USP, EP, JP, and BP standards [2].

In Vitro DDI & Metabolism

Desmethylene Tadalafil is an essential analyte for in vitro studies of Tadalafil's metabolism. As demonstrated by its stable formation rate in the presence of CYP3A4 inhibitors like Donepezil, it serves as a reliable marker for studying CYP3A4-mediated drug interactions [1]. Researchers quantifying this specific metabolite can accurately assess the impact of co-administered drugs on Tadalafil's primary metabolic pathway, an application not served by other Tadalafil analogs.

QC for Tadalafil Production

In the commercial manufacturing of Tadalafil, Desmethylene Tadalafil is a key impurity for which batch-to-batch consistency must be monitored and controlled [1]. Its procurement as a highly pure reference standard is essential for QC laboratories to ensure that the final pharmaceutical product meets strict regulatory specifications for purity and safety [2].

PK Profiling of Tadalafil Metabolites

For preclinical and clinical pharmacokinetic studies, the precise quantification of Desmethylene Tadalafil in plasma or urine is necessary to understand Tadalafil's metabolic clearance and the formation kinetics of its primary metabolites [1]. This compound's unique formation pathway, mediated predominantly by CYP3A4, makes its measurement a specific probe for this enzyme's activity, distinct from other PDE5 inhibitors like Sildenafil [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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